8-Methoxy-3-methylquinolin-2(1H)-one

Description

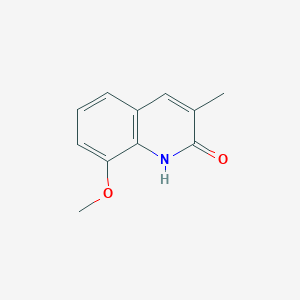

8-Methoxy-3-methylquinolin-2(1H)-one is a substituted quinolinone derivative characterized by a methoxy group at the 8-position and a methyl group at the 3-position of the quinoline core. Quinolinones are heterocyclic compounds with a bicyclic structure comprising a benzene ring fused to a pyridinone moiety. These compounds are of significant interest due to their diverse pharmacological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties . The structural features of this compound, such as electron-donating substituents (methoxy and methyl groups), influence its electronic properties, solubility, and biological interactions .

Properties

Molecular Formula |

C11H11NO2 |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

8-methoxy-3-methyl-1H-quinolin-2-one |

InChI |

InChI=1S/C11H11NO2/c1-7-6-8-4-3-5-9(14-2)10(8)12-11(7)13/h3-6H,1-2H3,(H,12,13) |

InChI Key |

RWMHHQIKRFAZSU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C(=CC=C2)OC)NC1=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxy-3-methylquinolin-2(1H)-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 8-methoxyquinoline and methylating agents.

Methylation: The methylation of 8-methoxyquinoline is carried out using methyl iodide in the presence of a base like potassium carbonate. The reaction is typically conducted in an organic solvent such as acetone or dimethylformamide (DMF) at elevated temperatures.

Cyclization: The resulting intermediate undergoes cyclization to form the quinolin-2(1H)-one ring. This step may involve the use of a strong acid catalyst, such as sulfuric acid, under reflux conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials are used, and the reactions are scaled up in industrial reactors.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Quality Control: Stringent quality control measures are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-3-methylquinolin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinolin-2(1H)-one derivatives.

Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding reduced forms.

Substitution: The methoxy group at the 8-position can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Quinolin-2(1H)-one derivatives with various functional groups.

Reduction: Reduced forms of the original compound, such as 8-methoxy-3-methylquinoline.

Substitution: Substituted quinoline derivatives with different functional groups at the 8-position.

Scientific Research Applications

8-Methoxy-3-methylquinolin-2(1H)-one has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.

Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Methoxy-3-methylquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may:

Bind to Enzymes: Inhibit or activate enzymes involved in various biochemical pathways.

Interact with Receptors: Modulate receptor activity, leading to changes in cellular signaling.

Affect Gene Expression: Influence the expression of genes related to its biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Key structural analogs differ in the positions of methoxy, methyl, hydroxy, or halogen substituents. These variations significantly impact physicochemical properties and bioactivity.

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Methyl vs. Ethyl Groups : The 3-methyl group in the target compound reduces steric hindrance compared to 3-ethyl derivatives, which may affect molecular packing in crystal structures .

- Hydroxy Substitution: Compounds with a 4-hydroxy group (e.g., 4-hydroxy-8-methylquinolin-2(1H)-one) exhibit hydrogen-bonding capabilities, altering solubility and reactivity .

Crystallographic and Spectroscopic Insights

- Hydrogen Bonding: The crystal structure of 3-ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one reveals intermolecular N–H⋯O and O–H⋯O bonds, stabilizing linear chains .

- π-π Interactions : Aromatic stacking (centroid distance = 3.61 Å in ) is critical for solid-state packing and may influence solubility .

- NMR Shifts : The ¹H NMR signal for the 3-methyl group (δ ~2.45) is consistent across analogs, while methoxy groups resonate at δ 3.80–3.88 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.